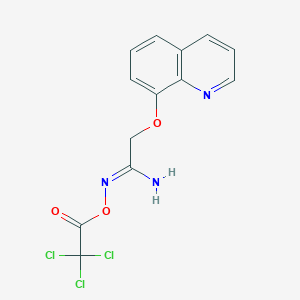
2-(Quinolin-8-yloxy)-N-(2,2,2-trichloroacetoxy)acetimidamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Quinolin-8-yloxy)-N-(2,2,2-trichloroacetoxy)acetimidamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a quinoline moiety linked to an acetimidamide group through an oxy bridge, with a trichloroacetoxy substituent enhancing its reactivity and stability.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Quinolin-8-yloxy)-N-(2,2,2-trichloroacetoxy)acetimidamide typically involves multiple steps, starting with the preparation of the quinoline derivative. The quinoline nucleus can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
The next step involves the introduction of the oxy bridge by reacting the quinoline derivative with an appropriate halogenated compound under basic conditions. The final step is the formation of the acetimidamide group, which can be achieved by reacting the intermediate with trichloroacetic anhydride and ammonia or an amine under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
2-(Quinolin-8-yloxy)-N-(2,2,2-trichloroacetoxy)acetimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The trichloroacetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学研究应用
2-(Quinolin-8-yloxy)-N-(2,2,2-trichloroacetoxy)acetimidamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of dyes and pigments.
作用机制
The mechanism of action of 2-(Quinolin-8-yloxy)-N-(2,2,2-trichloroacetoxy)acetimidamide involves its interaction with specific molecular targets. The quinoline moiety is known to intercalate with DNA, disrupting its function and leading to cell death. Additionally, the trichloroacetoxy group enhances the compound’s ability to penetrate cell membranes, increasing its efficacy.
相似化合物的比较
Similar Compounds
Quinoline: A simpler structure with similar DNA intercalating properties.
Chloroquine: An antimalarial drug with a quinoline core, used for comparison in biological studies.
2-(Quinolin-8-yloxy)acetamide: Lacks the trichloroacetoxy group, making it less reactive.
Uniqueness
2-(Quinolin-8-yloxy)-N-(2,2,2-trichloroacetoxy)acetimidamide stands out due to the presence of the trichloroacetoxy group, which enhances its reactivity and potential biological activity. This makes it a valuable compound for further research and development in various scientific fields.
属性
分子式 |
C13H10Cl3N3O3 |
|---|---|
分子量 |
362.6 g/mol |
IUPAC 名称 |
[(Z)-(1-amino-2-quinolin-8-yloxyethylidene)amino] 2,2,2-trichloroacetate |
InChI |
InChI=1S/C13H10Cl3N3O3/c14-13(15,16)12(20)22-19-10(17)7-21-9-5-1-3-8-4-2-6-18-11(8)9/h1-6H,7H2,(H2,17,19) |
InChI 键 |
ZVFJZNJBSLKFMB-UHFFFAOYSA-N |
手性 SMILES |
C1=CC2=C(C(=C1)OC/C(=N/OC(=O)C(Cl)(Cl)Cl)/N)N=CC=C2 |
规范 SMILES |
C1=CC2=C(C(=C1)OCC(=NOC(=O)C(Cl)(Cl)Cl)N)N=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


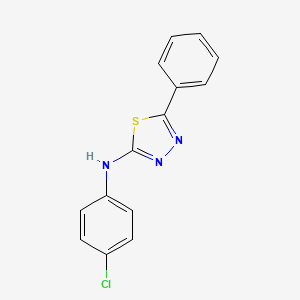
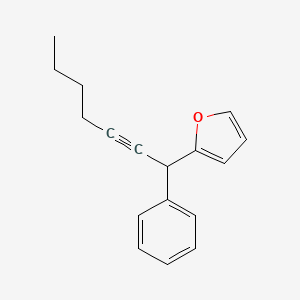

![N-[2-(1-benzofuran-3-yl)ethyl]-2-iodobenzamide](/img/structure/B12898649.png)
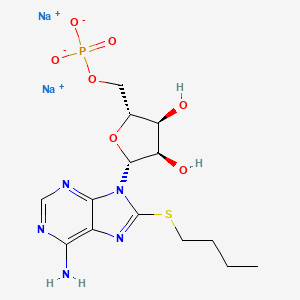


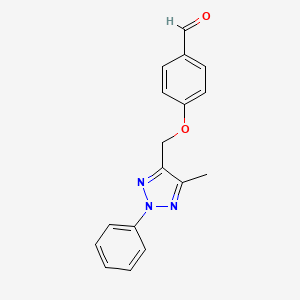
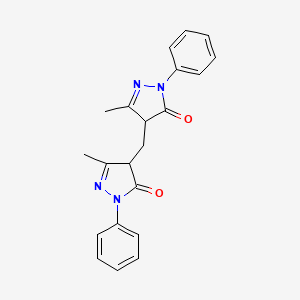
![3-Methyl-4-(3-nitrophenyl)isoxazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B12898673.png)

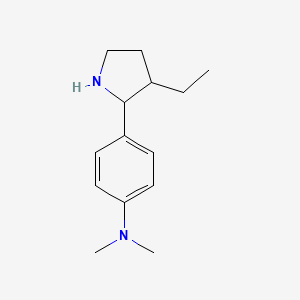
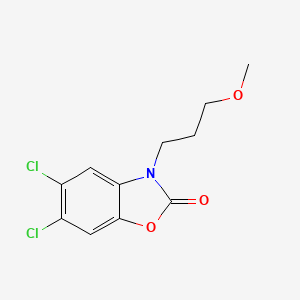
![3-[(Furan-2-yl)methyl]-2-(2-methoxyphenyl)-5-methyl-1,3-thiazolidin-4-one](/img/structure/B12898694.png)
